molecular formula C17H19BrN2O2S B2818691 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034513-78-3

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2818691
CAS No.: 2034513-78-3
M. Wt: 395.32
InChI Key: KHFNYXXRHMROCY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is an organic compound that features a bromine atom, a furan ring, and a thiomorpholine moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiomorpholine moiety.

    Amide Formation: The final step involves the formation of the benzamide structure, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the benzamide, such as amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving thiomorpholine and furan moieties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiomorpholine moieties may play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(furan-3-yl)ethyl)benzamide: Lacks the thiomorpholine moiety, which may affect its biological activity and chemical properties.

    N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of both the bromine atom and the thiomorpholine moiety, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-8-22-12-14)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFNYXXRHMROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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